molecular formula C7H7N3O B13108321 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one CAS No. 625105-36-4

6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one

Cat. No.: B13108321
CAS No.: 625105-36-4
M. Wt: 149.15 g/mol
InChI Key: JQXOIVBGGROGRY-UHFFFAOYSA-N
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Description

6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one involves the condensation of 6-amino-1,3-dimethyluracil with Mannich bases. The Mannich reaction typically uses formaldehyde and a secondary amine under acidic conditions . Another approach involves the cyclization of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or microwave-assisted synthesis, optimizing reaction conditions to achieve high yields and purity. The use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in the context of its antitubercular activity, the compound may inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the disruption of bacterial growth and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for drug discovery and development.

Properties

CAS No.

625105-36-4

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7,8-dihydro-6H-pyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C7H7N3O/c11-6-1-2-9-7-5(6)3-8-4-10-7/h3-4H,1-2H2,(H,8,9,10)

InChI Key

JQXOIVBGGROGRY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NC=C2C1=O

Origin of Product

United States

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